molecular formula C42H58N2O8Si2 B13406660 TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

Cat. No.: B13406660
M. Wt: 775.1 g/mol
InChI Key: HBLOFQAJPFGIEN-DOVDTPAYSA-N
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Description

The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” is a complex molecule that incorporates tert-butyldimethylsilyl (TBDMS) groups, dimethyltryptamine (DMT), and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves multiple steps, including the protection of hydroxyl groups with TBDMS, the incorporation of DMT, and the attachment of uracil. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride (TBDMS.Cl) as a silylating reagent, which is known for its versatility in protecting amines, amides, and alcohols . The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers.

Industrial Production Methods

Industrial production of such complex molecules often involves automated synthesis platforms that can handle multiple reaction steps with high precision. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected alcohols, reduced uracil derivatives, and substituted DMT derivatives.

Scientific Research Applications

The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” has several scientific research applications:

Mechanism of Action

The mechanism of action of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves the interaction of its various functional groups with molecular targets. The TBDMS groups protect hydroxyl groups from unwanted reactions, while the DMT moiety can interact with serotonin receptors in the brain, leading to psychoactive effects . The uracil component can participate in nucleic acid interactions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” lies in its combination of protecting groups, psychoactive moieties, and nucleic acid components, making it a versatile compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C42H58N2O8Si2

Molecular Weight

775.1 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C42H58N2O8Si2/c1-40(2,3)53(9,10)51-36-34(50-38(44-27-26-35(45)43-39(44)46)37(36)52-54(11,12)41(4,5)6)28-49-42(29-16-14-13-15-17-29,30-18-22-32(47-7)23-19-30)31-20-24-33(48-8)25-21-31/h13-27,34,36-38H,28H2,1-12H3,(H,43,45,46)/t34-,36-,37-,38-/m1/s1

InChI Key

HBLOFQAJPFGIEN-DOVDTPAYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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